molecular formula C12H13ClN2OS B5761684 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide

4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide

Cat. No.: B5761684
M. Wt: 268.76 g/mol
InChI Key: WEHNRMHVYWGLFV-UHFFFAOYSA-N
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Description

4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group attached to a benzamide moiety, which is further linked to a pyrrolidine ring through a carbothioyl group

Biochemical Analysis

Biochemical Properties

4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to form stable complexes with copper(II) ions, which can affect the activity of copper-dependent enzymes . Additionally, this compound can interact with thiol-containing proteins, potentially modifying their function through the formation of covalent bonds . These interactions highlight the compound’s potential as a modulator of enzymatic activity and protein function.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades . This can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These binding interactions and enzyme modulations are crucial for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzymatic activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and apoptosis . These dose-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing biological activity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing the levels of metabolites and metabolic flux . For example, the compound can inhibit the activity of enzymes involved in glycolysis, leading to a decrease in glucose metabolism and energy production . Additionally, it can modulate the activity of enzymes in the tricarboxylic acid cycle, affecting the production of key metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, it can bind to intracellular proteins, influencing its localization and distribution within the cell . These transport and binding interactions are critical for the compound’s biological activity and its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its effects on cellular processes. For example, localization to the nucleus can enable the compound to modulate gene expression, while localization to the mitochondria can affect energy production and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with pyrrolidine-1-carbothioamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The carbothioyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The benzamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) can be used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

    Substitution Reactions: Formation of 4-azido-N-(pyrrolidine-1-carbothioyl)benzamide or 4-thiocyanato-N-(pyrrolidine-1-carbothioyl)benzamide.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of corresponding amines.

Scientific Research Applications

4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(1-pyrrolidinylcarbonothioyl)benzamide
  • 3-(4-chloro-phenyl)-N-(pyrrolidine-1-carbothioyl)-acrylamide

Uniqueness

4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c13-10-5-3-9(4-6-10)11(16)14-12(17)15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHNRMHVYWGLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333557
Record name 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49719004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

431883-60-2
Record name 4-chloro-N-(pyrrolidine-1-carbothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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